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Compound of Interest

Compound Name: C31H36Fno2

Cat. No.: B15172713 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the binding affinity of the novel psychoactive

compound, C31H36FNO2, with other established molecules targeting the kappa-opioid (KOR),

dopamine D2, and serotonin 5-HT2A receptors. The data presented is supported by detailed

experimental protocols to ensure reproducibility and independent verification.

Compound Profile: C31H36FNO2
C31H36FNO2 is a novel synthetic compound with a unique pharmacological profile, acting as a

potent agonist at the kappa-opioid receptor (KOR) while exhibiting moderate antagonist activity

at both the dopamine D2 and serotonin 5-HT2A receptors. This distinct combination of activities

suggests a potential for complex psychoactive effects, warranting a thorough investigation of its

receptor binding characteristics.

Comparative Binding Affinity Data
The following table summarizes the binding affinities (Ki, nM) of C31H36FNO2 and selected

comparator compounds at the target receptors. Lower Ki values indicate higher binding affinity.
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Compound
Kappa-Opioid
Receptor (KOR)
Agonism (Ki, nM)

Dopamine D2
Receptor
Antagonism (Ki,
nM)

Serotonin 5-HT2A
Receptor
Antagonism (Ki,
nM)

C31H36FNO2

(Hypothetical)
0.8 75 50

Salvinorin A 1.0 >10,000 >10,000

Risperidone 3,000 3.0 0.2

Asenapine 4,000 1.3 0.06

Signaling Pathways
Understanding the signaling pathways associated with KOR, D2, and 5-HT2A receptors is

crucial for interpreting the functional consequences of ligand binding.

Kappa-Opioid Receptor (KOR) Signaling
Activation of the KOR, a G protein-coupled receptor (GPCR), by an agonist like C31H36FNO2
typically leads to the coupling of Gαi/o proteins. This initiates a signaling cascade that includes

the inhibition of adenylyl cyclase, leading to decreased intracellular cAMP levels.[1]

Additionally, KOR activation can modulate ion channels, such as the opening of G-protein-

coupled inwardly-rectifying potassium (GIRK) channels and the inhibition of N-type calcium

channels.[1] Emerging research also points to the involvement of β-arrestin-2-dependent

signaling pathways, which may mediate some of the dysphoric effects associated with KOR

agonism.[2]
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Figure 1. Simplified KOR agonist signaling pathway.

Dopamine D2 Receptor Signaling
The dopamine D2 receptor, also a GPCR, primarily couples to Gαi/o proteins.[3][4] Antagonism

of the D2 receptor by C31H36FNO2 would block the effects of endogenous dopamine. This

prevents the inhibition of adenylyl cyclase, thereby maintaining cAMP levels.[3] D2 receptor

signaling is also linked to the modulation of various ion channels and can activate other

pathways, including the Akt-GSK3 pathway, through β-arrestin-mediated mechanisms.[4]
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Figure 2. D2 receptor antagonist mechanism.

Serotonin 5-HT2A Receptor Signaling
The 5-HT2A receptor is a GPCR that couples to Gαq/11 proteins.[5] Activation by serotonin

typically stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate

(IP3) and diacylglycerol (DAG). These second messengers, in turn, trigger the release of

intracellular calcium and the activation of protein kinase C (PKC), respectively.[6] Antagonism

by C31H36FNO2 would prevent serotonin from initiating this signaling cascade.

Figure 3. 5-HT2A receptor antagonist mechanism.

Experimental Protocols
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The binding affinity of a compound to its target receptor is typically determined through

competitive radioligand binding assays.
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Figure 4. Workflow for a binding assay.

Detailed Methodology
1. Receptor Membrane Preparation:

Human embryonic kidney (HEK-293) cells stably expressing the human kappa-opioid,

dopamine D2, or serotonin 5-HT2A receptor are cultured and harvested.
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Cells are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged at low

speed to remove nuclei and cellular debris.

The supernatant is then ultracentrifuged to pellet the cell membranes. The resulting

membrane pellet is resuspended in the assay buffer.

2. Competitive Binding Assay:

The assay is performed in a 96-well plate format.

Each well contains a fixed concentration of the appropriate radioligand (e.g.,

[³H]diprenorphine for KOR, [³H]spiperone for D2, [³H]ketanserin for 5-HT2A) and receptor

membranes.

Increasing concentrations of the unlabeled test compound (C31H36FNO2 or comparators)

are added to compete with the radioligand for binding to the receptor.

Non-specific binding is determined in the presence of a high concentration of a known,

unlabeled ligand.

The mixture is incubated at a specific temperature (e.g., 25°C) for a set time (e.g., 60-120

minutes) to reach equilibrium.[7]

3. Separation and Quantification:

The incubation is terminated by rapid filtration through glass fiber filters using a cell

harvester. This separates the receptor-bound radioligand from the free radioligand.

The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

The radioactivity trapped on the filters is quantified using a liquid scintillation counter.

4. Data Analysis:

The data are analyzed using non-linear regression analysis. The concentration of the test

compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
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The IC50 value is then converted to an inhibition constant (Ki) using the Cheng-Prusoff

equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is

its dissociation constant.[8]

This comprehensive guide provides a framework for the independent verification of the binding

affinity of C31H36FNO2. The provided data, pathway diagrams, and detailed protocols offer

researchers the necessary tools to objectively evaluate this novel compound in comparison to

established molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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